molecular formula C14H8F3N3O B5469410 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B5469410
M. Wt: 291.23 g/mol
InChI Key: ASOFASVNNIIESN-UHFFFAOYSA-N
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Description

The compound “3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” is an organic compound that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), an oxadiazole ring, and a pyridine ring . The trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . The oxadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a trifluoromethylphenyl compound with an appropriate oxadiazole and pyridine precursor . The exact synthesis process can vary depending on the specific precursors and reaction conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a pyridine ring . The trifluoromethyl group is attached to the phenyl group, which is further connected to the oxadiazole ring. The oxadiazole ring is then connected to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can vary depending on the reaction conditions and the other reactants present . For example, it can undergo reactions with various reagents to form different derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group can increase its lipophilicity, which can affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of “3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” can depend on its specific application . For example, in the context of biological activity, it may interact with certain receptors or enzymes to exert its effects .

Safety and Hazards

As with any chemical compound, “3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” should be handled with care to avoid potential hazards . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine” could involve further studies to explore its potential applications in various fields . This could include investigating its biological activity, developing new synthesis methods, or studying its reactivity with different reagents .

Properties

IUPAC Name

5-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)11-5-1-3-9(7-11)12-19-13(21-20-12)10-4-2-6-18-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFASVNNIIESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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